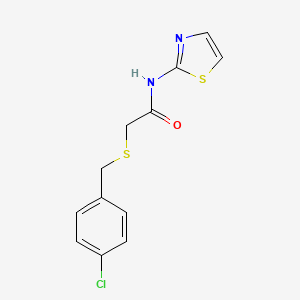![molecular formula C24H18F3N3OS2 B15007247 (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B15007247.png)
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions. One common approach is the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate, followed by further functionalization with trifluoromethyl and phenothiazine groups . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
Applications De Recherche Scientifique
4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thienopyridine derivatives and phenothiazine-based molecules, such as:
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
- Phenothiazine derivatives with different substituents
Uniqueness
4,5,6-TRIMETHYL-2-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZINE-10-CARBONYL]THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its combination of trifluoromethyl, phenothiazine, and thienopyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H18F3N3OS2 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone |
InChI |
InChI=1S/C24H18F3N3OS2/c1-11-12(2)19-20(28)21(33-22(19)29-13(11)3)23(31)30-15-6-4-5-7-17(15)32-18-9-8-14(10-16(18)30)24(25,26)27/h4-10H,28H2,1-3H3 |
Clé InChI |
UXQJMDJLYYERDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B15007165.png)

![N-(butan-2-yl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B15007180.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15007203.png)
![(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol](/img/structure/B15007224.png)
![[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester](/img/structure/B15007230.png)
![4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione](/img/structure/B15007237.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide](/img/structure/B15007241.png)
![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
![1,3-dimethyl-8-(piperidin-1-yl)-7-{3-[(2E)-pyrrolidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007250.png)
![2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide](/img/structure/B15007256.png)
